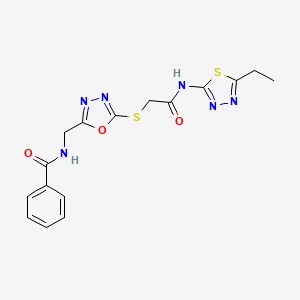

N-((5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

This compound features a benzamide core linked via a methylene group to a 1,3,4-oxadiazole ring. The oxadiazole is further connected through a thioether bridge to a 5-ethyl-substituted 1,3,4-thiadiazole moiety.

Properties

IUPAC Name |

N-[[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3S2/c1-2-13-20-21-15(27-13)18-11(23)9-26-16-22-19-12(25-16)8-17-14(24)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,17,24)(H,18,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKFYAQTBITTQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of 1,3,4-thiadiazole, which has been found to have a wide range of therapeutic activities. .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells. This suggests that the compound may interact with its targets to disrupt normal cellular processes, leading to the inhibition of cell growth and proliferation.

Biochemical Pathways

Given the potential dna-disrupting properties of 1,3,4-thiadiazole derivatives, it is plausible that the compound could affect pathways related to DNA replication and cell division.

Result of Action

Based on the potential dna-disrupting properties of 1,3,4-thiadiazole derivatives, it is possible that the compound could lead to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Implications for Bioactivity

While direct bioactivity data for the target compound is absent, structurally related compounds exhibit diverse activities:

- Anticancer Potential: Microwave-synthesized thiadiazole derivatives show promise in anticancer evaluations .

- Plant Growth Regulation : Analogues with benzamide and heterocyclic motifs (e.g., triazoles) demonstrate growth-regulating effects .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including cyclization of thiosemicarbazide derivatives and coupling of benzamide moieties. Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalysts : EDCI or HOBt improves amide bond formation yields .

- Temperature control : Reflux conditions (70–100°C) are required for cyclization steps .

- Purification : Recrystallization from ethanol or acetone is standard for isolating high-purity crystals . Characterization via NMR (¹H/¹³C) , HRMS , and IR is essential to confirm structural integrity .

Q. How can researchers confirm the molecular structure of this compound?

Advanced spectroscopic and crystallographic methods are used:

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., thiadiazole-oxadiazole dihedral angles) .

- 2D NMR (COSY, HSQC) : Validates connectivity between thioether, oxadiazole, and benzamide groups .

- Mass fragmentation patterns : HRMS identifies molecular ions and key fragments (e.g., m/z corresponding to thiadiazole cleavage) .

Q. What preliminary biological assays are recommended for activity screening?

Standard protocols include:

- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial testing : Agar dilution methods against Gram-positive/negative bacteria .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for similar thiadiazole-oxadiazole hybrids?

Discrepancies often arise from structural variations (e.g., substituent effects on the benzamide ring). Strategies include:

- SAR studies : Systematic substitution of the 5-ethyl group or benzamide para-position to compare IC₅₀ trends .

- Computational modeling : Docking simulations (e.g., AutoDock Vina) to assess binding affinity differences to targets like EGFR or tubulin .

- Meta-analysis : Cross-referencing bioactivity data with PubChem or ChEMBL entries for analogous compounds .

Q. What experimental designs are suitable for probing the mechanism of action in anticancer studies?

Mechanistic workflows involve:

- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

- Cell cycle analysis : PI staining and FACS to identify G1/S or G2/M arrest .

- Western blotting : Detection of caspase-3, PARP cleavage, or Bcl-2 family proteins .

- ROS measurement : DCFH-DA probes to evaluate oxidative stress induction .

Q. How can researchers address low solubility during in vivo testing?

Formulation strategies include:

- Prodrug design : Introducing phosphate or PEGylated groups to enhance aqueous solubility .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for controlled release .

- Co-solvent systems : DMSO/PBS or Cremophor EL/ethanol mixtures for parenteral administration .

Q. What methods validate target engagement in enzyme inhibition studies?

Use orthogonal approaches:

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to purified enzymes .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

- Cellular thermal shift assay (CETSA) : Confirms target stabilization in lysates after compound treatment .

Methodological Considerations

Q. How to optimize reaction yields in the final coupling step?

- Reagent stoichiometry : Use 1.2 equivalents of EDCI to drive amide bond formation to completion .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100 W, 120°C) .

- In situ FTIR monitoring : Tracks carbonyl (C=O) peak disappearance to determine endpoint .

Q. What analytical techniques differentiate regioisomers in thiadiazole derivatives?

Q. How to mitigate degradation during long-term storage?

- Lyophilization : Stable powder form stored at -20°C under argon .

- Light-sensitive packaging : Amber vials to prevent photodegradation of thioether bonds .

- HPLC stability assays : Monitor purity under accelerated conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.